molecular formula C16H15FN2O3S B10964102 N-cyclopropyl-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide

N-cyclopropyl-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide

Cat. No.: B10964102
M. Wt: 334.4 g/mol
InChI Key: UMRYEIIXEIVFKR-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to a benzamide core, with a sulfonyl group linked to a fluorophenyl ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Amine: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia or an amine source under basic conditions.

    Synthesis of the Benzamide Core: The benzamide core is prepared by reacting 4-aminobenzoic acid with an appropriate acylating agent, such as acyl chlorides or anhydrides, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzamide intermediate with a sulfonyl chloride derivative, such as 3-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Final Coupling Reaction: The final step involves coupling the cyclopropylamine with the sulfonylated benzamide intermediate under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases like triethylamine (TEA)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Amino or thiol derivatives

Scientific Research Applications

N-cyclopropyl-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorophenyl group can enhance binding affinity and specificity towards certain biological targets. The cyclopropyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C16H15FN2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-cyclopropyl-4-[(3-fluorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C16H15FN2O3S/c17-12-2-1-3-15(10-12)23(21,22)19-14-6-4-11(5-7-14)16(20)18-13-8-9-13/h1-7,10,13,19H,8-9H2,(H,18,20)

InChI Key

UMRYEIIXEIVFKR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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